

# The Chemical Architecture of Aureol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Aureol

Cat. No.: B1238271

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Introduction: The name "**Aureol**" is attributed to two structurally distinct natural products, a fact that necessitates careful differentiation in scientific discourse. The first is a sesquiterpenoid hydroquinone isolated from marine sponges, possessing a complex tetracyclic framework. The second is a coumestan, a type of flavonoid, found in various terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of both molecules, tailored for researchers, scientists, and drug development professionals.

## Part 1: Sesquiterpenoid Aureol

The sesquiterpenoid **Aureol** is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a terpenoid and a polyketide-derived moiety. First isolated from the marine sponge *Smenospongia aurea*, this molecule has attracted interest due to its unique structure and biological activity.<sup>[1]</sup>

## Chemical Structure and Physicochemical Properties

The chemical structure of sesquiterpenoid **Aureol** is characterized by a tetracyclic ring system. Its molecular formula is  $C_{21}H_{30}O_2$ .

Table 1: Physicochemical and Spectroscopic Data for Sesquiterpenoid **Aureol**

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>30</sub> O <sub>2</sub>	
Molecular Weight	314.47 g/mol	
Appearance	Colorless oil	
Optical Rotation ([α] <sub>D</sub> )	+4.4 (c 1, CHCl <sub>3</sub> )	
High-Resolution MS (HRMS)	[M] <sup>+</sup> m/z 314.2246 (Calculated for C <sub>21</sub> H <sub>30</sub> O <sub>2</sub> )	
Key <sup>1</sup> H NMR Signals (CDCl <sub>3</sub> , δ ppm)	6.64 (1H, s), 6.59 (1H, s), 4.60 (1H, br s), 2.18 (3H, s), 1.25 (3H, s), 1.00 (3H, s), 0.91 (3H, s), 0.88 (3H, d, J=6.5 Hz)	
Key <sup>13</sup> C NMR Signals (CDCl <sub>3</sub> , δ ppm)	148.1, 145.5, 134.8, 122.0, 117.0, 114.0, 78.5, 56.5, 50.1, 41.8, 39.8, 38.9, 33.6, 33.4, 29.8, 24.5, 22.0, 21.8, 20.4, 18.4, 16.2	
Key IR Absorptions (cm <sup>-1</sup> )	3600 (O-H), 2950 (C-H), 1600, 1480 (aromatic C=C)	
Key MS Fragmentation Ions (m/z)	314 (M <sup>+</sup> ), 299, 201, 189, 175, 161	[2][3]

## Experimental Protocols

A total synthesis of (+)-**Aureol** has been achieved from the commercially available starting material (+)-sclareolide in 12 steps. The key stages of this synthesis are outlined below.[2][4]

### Experimental Workflow: Total Synthesis of (+)-**Aureol**



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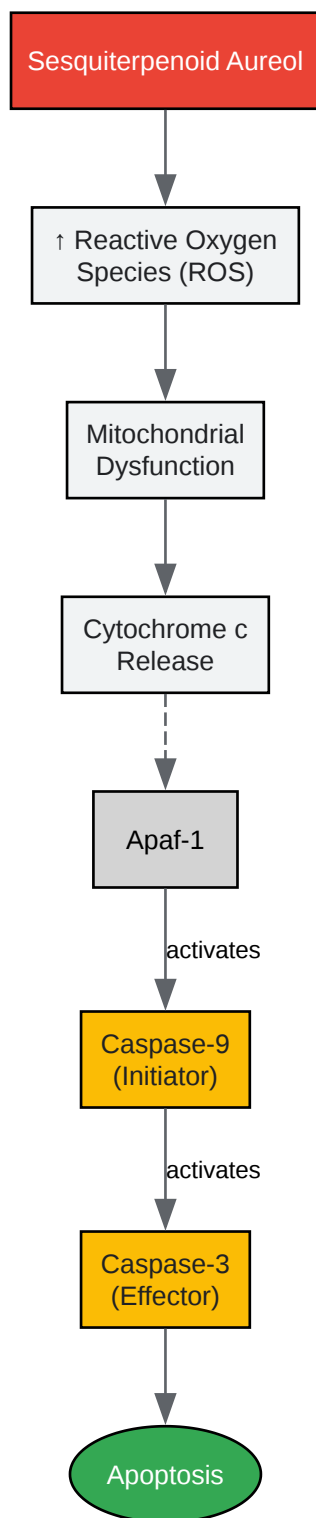
Caption: Key transformations in the total synthesis of (+)-**Aureol**.

Summary of Key Synthetic Steps:

- Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using lithium aluminum hydride ( $\text{LiAlH}_4$ ) to yield a diol intermediate.
- Selective Protection: The primary alcohol of the diol is selectively protected as an acetate ester using acetic anhydride in pyridine.
- Formation of Terminal Alkene: A Grieco-Sharpless elimination protocol is employed to generate a terminal alkene.
- Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage to afford a key aldehyde intermediate.
- Alkynylation: The aldehyde is converted to a terminal alkyne via a Seyferth-Gilbert homologation.
- Enol Triflate Formation: A ruthenium-catalyzed hydrosilylation followed by triflation yields the corresponding enol triflate.
- Suzuki Coupling: The enol triflate is coupled with a hydroquinone boronate derivative through a Suzuki coupling reaction.
- Biomimetic Cycloetherification: The final step involves a biomimetic cycloetherification to furnish (+)-**Aureol**.<sup>[2][4]</sup>

## Biological Activity and Signaling Pathways

Sesquiterpenoid **Aureol** has demonstrated cytotoxic activity against various human tumor cell lines.<sup>[1]</sup> While the specific signaling pathway for this **aureol** has not been fully elucidated, the mechanism of cytotoxicity for many structurally related sesquiterpene lactones involves the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Proposed Cytotoxic Signaling Pathway of Sesquiterpenoid **Aureol**[Click to download full resolution via product page](#)Caption: Proposed apoptotic pathway induced by sesquiterpenoid **Aureol**.

## Part 2: Coumestan Aureol

The coumestan **Aureol** is a polyphenolic compound belonging to the flavonoid family. Its systematic IUPAC name is 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one. This molecule is found in various plants, including those of the *Flemingia* genus.

### Chemical Structure and Physicochemical Properties

The core structure of coumestan **Aureol** is a tetracyclic system derived from coumarin. Its molecular formula is  $C_{15}H_8O_6$ .

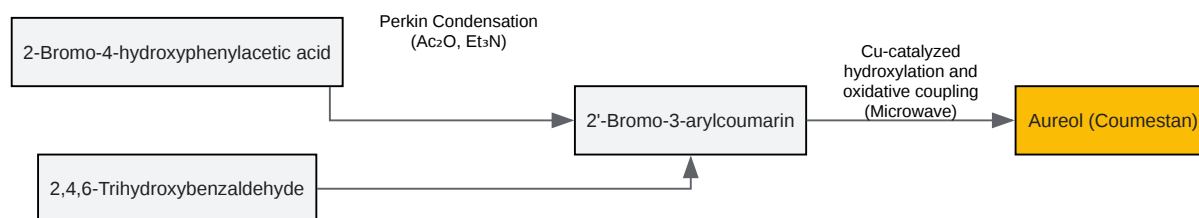
Table 2: Physicochemical and Spectroscopic Data for Coumestan **Aureol**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>8</sub> O <sub>6</sub>	
Molecular Weight	284.22 g/mol	
Appearance	White solid	
IUPAC Name	1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one	
High-Resolution MS (HRMS)	[M+H] <sup>+</sup> m/z 285.0399 (Calculated for C <sub>15</sub> H <sub>9</sub> O <sub>6</sub> <sup>+</sup> )	
Key <sup>1</sup> H NMR Signals (DMSO-d <sub>6</sub> , δ ppm)	10.85 (1H, s, OH), 9.65 (1H, s, OH), 9.50 (1H, s, OH), 7.85 (1H, d, J=8.5 Hz), 7.17 (1H, d, J=2.2 Hz), 6.95 (1H, dd, J=8.5, 2.2 Hz), 6.93 (1H, d, J=2.0 Hz), 6.91 (1H, d, J=2.0 Hz)	[5]
Key <sup>13</sup> C NMR Signals (DMSO-d <sub>6</sub> , δ ppm)	161.0, 158.0, 157.5, 156.5, 154.5, 145.0, 122.5, 115.0, 113.5, 112.0, 105.0, 103.0, 98.5, 94.0	[5]
Key IR Absorptions (cm <sup>-1</sup> )	3400-3200 (O-H), 1710 (C=O, lactone), 1620, 1580 (aromatic C=C)	
Key MS Fragmentation Ions (m/z)	284 (M <sup>+</sup> ), 256 ([M-CO] <sup>+</sup> ), 228 ([M-2CO] <sup>+</sup> ), 199	

## Experimental Protocols

A total synthesis of coumestan **Aureol** has been reported, with a key step involving a Perkin condensation followed by a copper-catalyzed cyclization.[6][7]

Experimental Workflow: Total Synthesis of Coumestan **Aureol**



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Caption: Key steps in the total synthesis of coumestan **Aureol**.

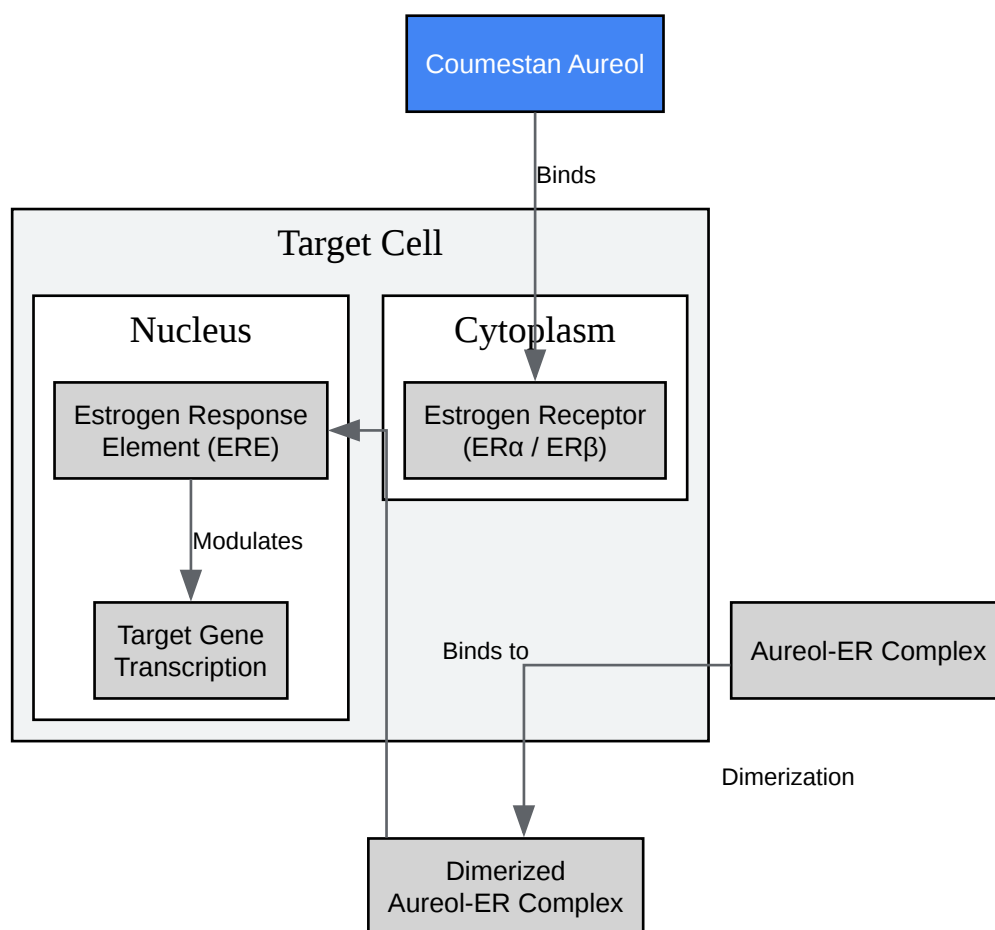
#### Summary of Key Synthetic Steps:

- **Perkin Condensation:** 2-Bromo-4-hydroxyphenylacetic acid is condensed with an appropriately substituted o-hydroxybenzaldehyde (in this case, 2,4,6-trihydroxybenzaldehyde) using acetic anhydride and a base like triethylamine to form a 2'-bromo-3-arylcoumarin intermediate.
- **Copper-Catalyzed Cyclization:** The coumarin intermediate undergoes a copper-catalyzed consecutive hydroxylation and aerobic oxidative coupling reaction under microwave irradiation to yield the final product, **Aureol**.<sup>[6][7]</sup>

## Biological Activity and Signaling Pathways

Coumestan **Aureol** is classified as a phytoestrogen due to its structural similarity to estradiol, which allows it to bind to and modulate the activity of estrogen receptors (ER $\alpha$  and ER $\beta$ ).<sup>[8]</sup> This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the target tissue and the local hormonal environment.

### Estrogen Receptor Signaling Pathway Modulated by Coumestan **Aureol**



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Caption: Genomic signaling pathway of coumestrol **Aureol** via estrogen receptors.

#### Conclusion:

The two distinct molecular entities named **Aureol**, a sesquiterpenoid and a coumestrol, offer intriguing prospects for further research in medicinal chemistry and drug discovery. The complex architecture of the sesquiterpenoid **Aureol** presents a challenging synthetic target and a potential source of novel cytotoxic agents. The coumestrol **Aureol**, with its well-defined phytoestrogenic activity, serves as a valuable tool for studying estrogen receptor modulation and its implications in various physiological and pathological processes. This guide provides a foundational understanding of the chemical and biological aspects of both molecules, intended to facilitate future investigations in these areas.



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